molecular formula C5H6ClN3O2 B571898 5-Chloro-1-ethyl-4-nitro-1H-pyrazole CAS No. 1338718-34-5

5-Chloro-1-ethyl-4-nitro-1H-pyrazole

Cat. No. B571898
M. Wt: 175.572
InChI Key: AGWUMLSWBDBGLI-UHFFFAOYSA-N
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Description

5-Chloro-1-ethyl-4-nitro-1H-pyrazole is a chemical compound with the molecular formula C5H6ClN3O2 . It is used as a building block for the synthesis of various pharmaceutical compounds, including inhibitors and therapeutic agents .


Molecular Structure Analysis

The molecular structure of 5-Chloro-1-ethyl-4-nitro-1H-pyrazole contains a total of 17 bonds; 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 nitro group (aromatic), and 1 Pyrazole .


Physical And Chemical Properties Analysis

5-Chloro-1-ethyl-4-nitro-1H-pyrazole has a molecular weight of 175.57 . It is a yellow to brown liquid at room temperature .

Scientific Research Applications

Pyrazoles, in general, have been found to have applications in the following fields :

  • Biological Sciences : Pyrazoles have been found to have various biological activities, and they can be used to synthesize pharmaceuticals .
  • Material Science : Some pyrazoles have photophysical properties that make them useful in material science .
  • Chemical Synthesis : Pyrazoles can be used as synthetic intermediates in the preparation of other chemicals .

The compound “5-Chloro-1-ethyl-4-nitro-1H-pyrazole” has a molecular weight of 175.57 and its structure contains a total of 17 bonds; 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 nitro group (aromatic) and 1 Pyrazole .

The compound “5-Chloro-1-ethyl-4-nitro-1H-pyrazole” has a molecular weight of 175.57 and its structure contains a total of 17 bonds; 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 nitro group (aromatic) and 1 Pyrazole .

Safety And Hazards

The safety information for 5-Chloro-1-ethyl-4-nitro-1H-pyrazole indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

5-chloro-1-ethyl-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O2/c1-2-8-5(6)4(3-7-8)9(10)11/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWUMLSWBDBGLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729300
Record name 5-Chloro-1-ethyl-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-ethyl-4-nitro-1H-pyrazole

CAS RN

1338718-34-5
Record name 5-Chloro-1-ethyl-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (1 equiv, 60% in mineral oil) in DMF (0.64 M) under nitrogen atmosphere was added a solution of 4-nitro-1H-pyrazole (0.83 equiv) in DMF (3.2 M) at 0° C. The reaction mixture was stirred at room temperature for 30 min before a solution of iodoethane (1 equiv) in DMF (3.2 M) was added. The mixture was stirred at room temperature for 2 h. Saturated aqueous ammonium chloride solution (0.32 M) was added, and the solvent was removed under reduced pressure to give the crude product, which was purified by silica gel column chromatography (25% ethyl acetate in petroleum ether) to give the desire product (82.2% yield) as white solid. MS (ESI) m/z 142.0 [M+H]+.
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